4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate is an organic compound characterized by the presence of sulfonyloxy and dimethylphenyl groups
Vorbereitungsmethoden
The synthesis of 4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate involves several steps. One common method includes the reaction of pentaphenylbismuth or bromine with diphenylbismuth 2,4-dimethylbenzenesulfonate . The reaction conditions typically involve the use of solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with bromine can lead to the formation of different bismuth compounds .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it can be used in the production of materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its use. For example, in a biological system, it may interact with enzymes or receptors, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2,4-Dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate include tetraphenylbismuth 2,4-dimethylbenzenesulfonate and diphenylbismuth 2,4-dimethylbenzenesulfonate . These compounds share structural similarities but differ in their specific chemical properties and reactivities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Eigenschaften
CAS-Nummer |
6533-21-7 |
---|---|
Molekularformel |
C20H22O6S2 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-(2,4-dimethylphenyl)sulfonyloxybut-2-ynyl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H22O6S2/c1-15-7-9-19(17(3)13-15)27(21,22)25-11-5-6-12-26-28(23,24)20-10-8-16(2)14-18(20)4/h7-10,13-14H,11-12H2,1-4H3 |
InChI-Schlüssel |
RDOKLLIUVKRYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.